molecular formula C10H16F2O B13315951 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13315951
M. Wt: 190.23 g/mol
InChI Key: GGSBIRWLJFZFIP-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is a chemical compound characterized by the presence of a difluoroethyl group attached to a cyclohexane ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1,1-difluoro-2-iodoethane with a cyclohexane derivative under specific conditions . The reaction is often carried out in the presence of a base such as cesium carbonate at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carboxylic acid.

    Reduction: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity . The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, further modulating its biological activity.

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its specific combination of a difluoroethyl group and a cyclohexane ring with an aldehyde functional group. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H16F2O/c1-8-2-4-10(7-13,5-3-8)6-9(11)12/h7-9H,2-6H2,1H3

InChI Key

GGSBIRWLJFZFIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC(F)F)C=O

Origin of Product

United States

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